2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxoethoxy linkage, and a hexahydro-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Oxoethoxy Linkage Formation: The next step involves the formation of the oxoethoxy linkage by reacting the chlorophenyl intermediate with an appropriate oxoethoxy reagent under controlled conditions.
Cyclization to Isoindole Core: The final step involves the cyclization reaction to form the hexahydro-isoindole core, which is achieved through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethoxy linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoindole core, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
2-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a fluorine atom instead of chlorine.
2-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c23-15-10-8-14(9-11-15)20(25)13-28-17-5-3-4-16(12-17)24-21(26)18-6-1-2-7-19(18)22(24)27/h3-5,8-12,18-19H,1-2,6-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIUJGRQKICOBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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